molecular formula C20H19N5OS B14941850 N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide

N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide

Cat. No.: B14941850
M. Wt: 377.5 g/mol
InChI Key: MTPIVLNFKJWGLQ-ZVHZXABRSA-N
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Description

N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with cyano, dicyanomethylene, phenyl, and propylsulfanyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with an appropriate diketone and an aliphatic amine under controlled conditions . The reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dicyanomethylene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and dicyanomethylene groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

N'-[3-cyano-4-(dicyanomethylidene)-5-phenyl-5-propylsulfanylfuran-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C20H19N5OS/c1-4-10-27-20(16-8-6-5-7-9-16)18(15(11-21)12-22)17(13-23)19(26-20)24-14-25(2)3/h5-9,14H,4,10H2,1-3H3/b24-14+

InChI Key

MTPIVLNFKJWGLQ-ZVHZXABRSA-N

Isomeric SMILES

CCCSC1(C(=C(C#N)C#N)C(=C(O1)/N=C/N(C)C)C#N)C2=CC=CC=C2

Canonical SMILES

CCCSC1(C(=C(C#N)C#N)C(=C(O1)N=CN(C)C)C#N)C2=CC=CC=C2

Origin of Product

United States

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